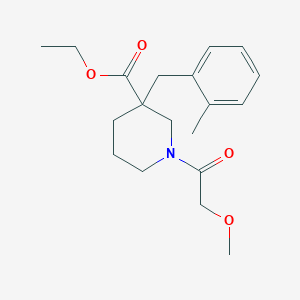
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide, also known as A771726, is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases.
作用机制
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a good safety profile and to be well-tolerated by patients. However, studies have shown that 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide can cause gastrointestinal side effects such as stomach ulcers and bleeding.
实验室实验的优点和局限性
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to learn about its pharmacokinetics, pharmacodynamics, and toxicity.
未来方向
There are several future directions for the study of 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential use in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to investigate the long-term safety and efficacy of 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide is a synthetic compound that has potential therapeutic applications in the treatment of various inflammatory diseases. Its mechanism of action involves the inhibition of COX-2, which reduces inflammation and pain. 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide, which may lead to the development of new treatments for inflammatory diseases.
合成方法
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide can be synthesized by a multistep process starting from 2,5-dichlorophenol. The first step involves the conversion of 2,5-dichlorophenol to its sodium salt, which is then reacted with 2-ethylphenylacetyl chloride to form the intermediate product. This intermediate is then reacted with N,N-diethylamine to form the final product, 2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide.
科学研究应用
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has been shown to be effective in reducing pain, swelling, and stiffness associated with these diseases.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-5-3-4-6-14(11)19-16(20)10-21-15-9-12(17)7-8-13(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWAYAAQSGYZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)
![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)
